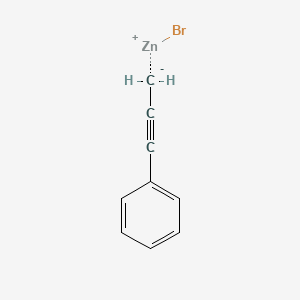
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF (3-PP-2-YZB), is a complex chemical compound composed of zinc bromide and 3-phenylprop-2-yn-1-yl, which is a substituted alkyne. In solution, 3-PP-2-YZB is a powerful reagent that has been used in a variety of applications, ranging from organic synthesis to biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-PP-2-YZB.
作用機序
The mechanism of action of 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is not entirely understood, but it is believed to involve the formation of a zinc-bromide complex. This complex is believed to act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. The zinc-bromide complex is also believed to play a role in the binding of drugs to their target proteins and enzymes, as well as in the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. It is also believed to play a role in the binding of drugs to their target proteins and enzymes, as well as in the metabolism of drugs in the body.
実験室実験の利点と制限
The main advantage of using 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF in lab experiments is its ability to act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. It is also relatively easy to synthesize and is stable in aqueous solution.
The main limitation of using this compound in lab experiments is its toxicity. This compound is highly toxic and should be handled with care. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
将来の方向性
The future of 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is promising, as it has a wide range of potential applications in organic synthesis, biochemistry, and pharmaceutical research. In the future, this compound could be used to synthesize a variety of compounds, including drugs, proteins, and enzymes. It could also be used to study the effects of drugs on the body and to develop new drugs and treatments. Additionally, this compound could be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts for organic synthesis. Finally, this compound could be used to develop new materials and catalysts for industrial applications.
合成法
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is synthesized through a reaction between zinc bromide and 3-phenylprop-2-yn-1-yl, which is a substituted alkyne. This reaction is typically carried out in aqueous solution, with a catalytic amount of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and is complete in a few hours.
科学的研究の応用
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In organic synthesis, this compound is used as a catalyst for the synthesis of various compounds, such as alkenes, alkynes, and other organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In pharmaceutical research, this compound has been used to study the effects of drugs on the body.
特性
IUPAC Name |
bromozinc(1+);prop-1-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJEWNKOWRNEJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C#CC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

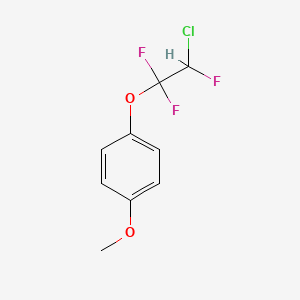
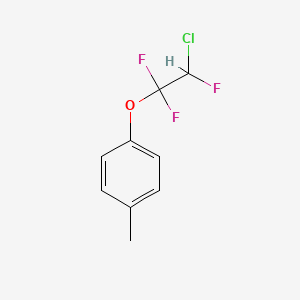
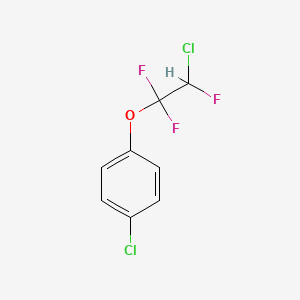
![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)

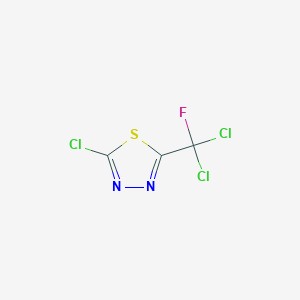

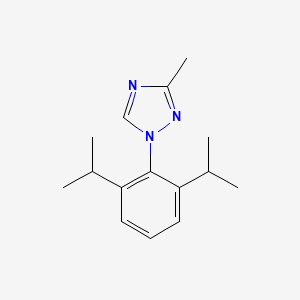
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
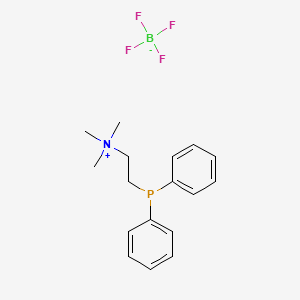

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)